Methyl 5,6-dimethylpyrazine-2-carboxylate
Overview
Description
Methyl 5,6-dimethylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O2. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its pyrazine ring substituted with methyl groups at the 5 and 6 positions and a carboxylate ester group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dimethylpyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine precursors with methylating agents and carboxylating reagents. One common method involves the methylation of 5,6-dimethylpyrazine followed by esterification with methanol in the presence of a catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of high-throughput reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dimethylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) or amines (e.g., NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazine carboxylic acids.
Reduction: Pyrazine alcohols or other reduced derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5,6-dimethylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 5,6-dimethylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl pyrazine-2-carboxylate: Lacks the methyl groups at the 5 and 6 positions.
Dimethylpyrazine: Lacks the carboxylate ester group.
Pyrazine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester.
Uniqueness
Methyl 5,6-dimethylpyrazine-2-carboxylate is unique due to the presence of both methyl groups and a carboxylate ester group, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
methyl 5,6-dimethylpyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)10-7(4-9-5)8(11)12-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSURIIGEIGSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673185 | |
Record name | Methyl 5,6-dimethylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234504-26-7 | |
Record name | Methyl 5,6-dimethylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.